molecular formula C14H15ClN4S B10934717 1-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-cyclopropylthiourea

1-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-cyclopropylthiourea

Cat. No.: B10934717
M. Wt: 306.8 g/mol
InChI Key: AAUMPUPTACKRCF-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorobenzyl)-1H-pyrazol-3-yl]-3-cyclopropylthiourea is a synthetic organic compound with a molecular formula of C14H15ClN4S This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorobenzyl group and a cyclopropylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-cyclopropylthiourea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution with 4-Chlorobenzyl Group: The pyrazole ring is then substituted with a 4-chlorobenzyl group using a suitable alkylating agent.

    Introduction of the Cyclopropylthiourea Moiety: The final step involves the reaction of the substituted pyrazole with cyclopropyl isothiocyanate to form the desired thiourea derivative.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Chlorobenzyl)-1H-pyrazol-3-yl]-3-cyclopropylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to a corresponding amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(4-Chlorobenzyl)-1H-pyrazol-3-yl]-3-cyclopropylthiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent due to its unique structure.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-cyclopropylthiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Uniqueness: 1-[1-(4-Chlorobenzyl)-1H-pyrazol-3-yl]-3-cyclopropylthiourea is unique due to its combination of a pyrazole ring, a 4-chlorobenzyl group, and a cyclopropylthiourea moiety. This unique structure may confer specific biological activities or chemical reactivity not observed in similar compounds.

Properties

Molecular Formula

C14H15ClN4S

Molecular Weight

306.8 g/mol

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-3-cyclopropylthiourea

InChI

InChI=1S/C14H15ClN4S/c15-11-3-1-10(2-4-11)9-19-8-7-13(18-19)17-14(20)16-12-5-6-12/h1-4,7-8,12H,5-6,9H2,(H2,16,17,18,20)

InChI Key

AAUMPUPTACKRCF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=S)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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